Methyl 4-oxopiperidine-3-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of methyl 4-oxopiperidine-3-carboxylate and related compounds involves several steps, including substitution reactions, oxidation, and acylation processes. A notable synthesis route involves starting from easily available reagents, undergoing S_N2 substitution, followed by borohydride reduction, oxidation, and acylation to achieve high yields of desired products (Chen Xin-zhi, 2011). Another method explored the asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate using phase-transfer catalysts to prepare biologically active compounds (Yaomin Wang et al., 2018).
Molecular Structure Analysis
The molecular structure and stereochemistry of methyl 4-oxopiperidine-3-carboxylate and its derivatives have been studied through NMR data and X-ray diffraction. These studies reveal the presence of keto-enol tautomerism and configurational isomerism at certain positions within the molecule, indicating complex structural dynamics (M. J. Fernández et al., 1993).
Chemical Reactions and Properties
Methyl 4-oxopiperidine-3-carboxylate undergoes various chemical reactions, including allylation, which has been utilized to prepare diverse piperidine derivatives. Such reactions highlight the compound's versatility as a building block for synthesizing complex organic molecules (A. I. Moskalenko & V. Boev, 2014).
Physical Properties Analysis
Research into the physical properties of methyl 4-oxopiperidine-3-carboxylate derivatives focuses on their crystalline structures and conformational preferences. Studies using X-ray diffraction have provided insights into the solid-state structures, indicating varied conformations such as twist boat or chair formations, which are influenced by the molecule's substitution pattern (B. Lakshminarayana et al., 2010).
Chemical Properties Analysis
The chemical properties of methyl 4-oxopiperidine-3-carboxylate derivatives, including their reactivity and interaction with other molecules, have been extensively studied. These properties are crucial for understanding the compound's behavior in various chemical environments and for its application in synthesis processes. For instance, the enantioselective synthesis using acid-mediated cyclization demonstrates the potential for creating stereochemically complex piperidine derivatives (J. D. Bell et al., 2018).
Scientific Research Applications
Structural Study of Methyl 4-oxopiperidine Derivatives : A study by Fernández et al. (1993) explored the structural aspects of enolic forms of methyl 2,6-diphenyl-N-methyl-4-oxopiperidine derivatives, focusing on their keto-enol tautomerism and configurational isomerism (Fernández, Casares, Gálvez, & Bellanato, 1993).
Synthesis of Piperidine Derivatives : Several studies have focused on the synthesis of various piperidine derivatives. For instance, Hao et al. (2011) presented a novel asymmetric synthesis of a key intermediate for the synthesis of CP-690550 (Hao, Liu, Zhang, & Chen, 2011). Another study by Wang et al. (2008) described a nine-step reaction process for preparing tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate, highlighting its structural features (Wang, Liu, Cao, & Wang, 2008).
Pharmacological Evaluation : Brubaker and Colley (1986) investigated the dopamine agonist activity of 4-indolymethyl analogue of 7-methyl-1,4-dioxa-7-azaspiro[4.5]decane, showing potential for therapeutic applications (Brubaker & Colley, 1986).
Antimicrobial Activity : Nagashree et al. (2013) examined the antimicrobial properties of methyl-2-aminopyridine-4-carboxylate derivatives, identifying compounds with significant activity (Nagashree, Mallu, Mallesha, & Bindya, 2013).
Biosynthesis of Penicillin G : Kurz↦kowski et al. (1990) studied the role of 6-oxopiperidine-2-carboxylic acid in reversing l-lysine inhibition of penicillin G biosynthesis in Penicillium chrysogenum, demonstrating its importance in the production process (Kurz↦kowski, Kurz↦kowski, Filípek, Solecka, & Kuryłowicz, 1990).
Safety And Hazards
properties
IUPAC Name |
methyl 4-oxopiperidine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-11-7(10)5-4-8-3-2-6(5)9/h5,8H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNGBGYWMXBQRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369110 | |
Record name | Methyl 4-oxopiperidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-oxopiperidine-3-carboxylate | |
CAS RN |
108554-34-3 | |
Record name | Methyl 4-oxopiperidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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